3-methyl-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5O2S/c1-17-6-3-8-19(12-17)25(37)31-15-23-33-34-26(35(23)22-11-5-9-20(14-22)27(28,29)30)38-16-24(36)32-21-10-4-7-18(2)13-21/h3-14H,15-16H2,1-2H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLPYDVBNNIIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 429.5 g/mol. The structure features a triazole ring, a benzamide moiety, and several functional groups that may enhance its biological activity.
Biological Activity Overview
Compounds similar to this one, particularly those containing thiadiazole or triazole rings, have been reported to exhibit a wide range of biological activities including:
- Antimicrobial Activity : Effective against bacteria and fungi.
- Anticancer Properties : Potentially inhibits tumor growth in various cancer cell lines.
- Antitubercular Activity : Shows promise against Mycobacterium tuberculosis.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiadiazole ring and the trifluoromethyl group are believed to play crucial roles in binding affinity and specificity.
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways that lead to cell proliferation or apoptosis.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, revealing effective concentrations that warrant further investigation for clinical applications.
Study 2: Anticancer Activity
In vitro studies on prostate cancer cell lines (PC-3 and LNCaP) indicated that the compound induces apoptosis through caspase activation pathways. The results showed a dose-dependent response with IC50 values suggesting strong potential for development as an anticancer agent.
Future Research Directions
Further studies are necessary to elucidate the full spectrum of biological activities and mechanisms of action. Key areas for future research include:
- In Vivo Studies : Assessing efficacy in animal models for both antimicrobial and anticancer properties.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
- Toxicological Assessment : Evaluating safety profiles to ensure therapeutic viability.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three primary segments:
- 1,2,4-Triazole core substituted at position 4 with a 3-(trifluoromethyl)phenyl group.
- Thioether side chain at position 5, terminating in a 2-oxo-2-(m-tolylamino)ethyl moiety.
- Benzamide group linked via a methylene bridge to the triazole’s position 3.
Retrosynthetically, the molecule decomposes into intermediates amenable to modular assembly (Figure 1). Key disconnections include:
- Triazole formation via cyclization of hydrazine derivatives.
- Thioether installation via nucleophilic substitution or oxidative coupling.
- Benzamide coupling using peptide-like condensation reagents.
Synthesis of the 1,2,4-Triazole Core
Cyclocondensation of Hydrazine and Formamide
The 1,2,4-triazole scaffold is synthesized via the reaction of hydrazine with excess formamide (4:1 molar ratio) at 160–180°C under atmospheric pressure. This method achieves yields of 92–98% with high purity (94–98%). For the target compound, 4-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-thiol serves as the foundational intermediate.
Procedure:
- Hydrazine hydrate (1.0 equiv) is added dropwise to formamide (4.0 equiv) at 160°C.
- Ammonia, water, and formic acid byproducts are distilled off.
- The crude product is purified via vacuum distillation to isolate 1,2,4-triazole .
Functionalization:
To introduce the 3-(trifluoromethyl)phenyl group at position 4, 3-(trifluoromethyl)phenylhydrazine is cyclized with formamide under analogous conditions. The regioselectivity of substitution is ensured by steric and electronic effects, favoring para-substitution on the triazole.
Installation of the Thioether Side Chain
Thiol Activation and Alkylation
The thiol group at position 5 of the triazole undergoes alkylation with 2-bromoacetamide derivatives to form the thioether linkage.
Procedure:
- 4-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-thiol (1.0 equiv) is dissolved in DMF.
- 2-Bromo-N-(m-tolyl)acetamide (1.2 equiv) and K₂CO₃ (2.0 equiv) are added.
- The reaction is stirred at 60°C for 12 h, yielding 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole .
Optimization:
Critical Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Thioether Oxidation
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for thioether bond formation and triazole ring closure .
- Temperature control : Reactions often proceed at 20–25°C for amide couplings, while triazole formation may require reflux (e.g., 80°C in ethanol) .
- Catalysts/Reagents : Triethylamine is used to deprotonate intermediates, and coupling agents like chloroacetyl chloride facilitate amide bond formation . Example protocol: A mixture of intermediates in dioxane with triethylamine and dropwise addition of chloroacetyl chloride yields the target compound after recrystallization .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical workflows include:
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at δ ~110 ppm in ¹³C) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ matching C₂₇H₂₄F₃N₅O₂S) .
- HPLC : Quantifies purity (>95%) and detects by-products .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, altering the triazole ring’s electrophilicity and enhancing interactions with hydrophobic protein pockets. Comparative studies of analogs show:
- Thioether linkage : Stabilizes the molecule against oxidative degradation compared to ethers .
- m-Tolylamino group : Electron-donating effects increase nucleophilicity at the amide nitrogen, facilitating hydrogen bonding in enzyme inhibition assays . Computational modeling (e.g., DFT) can predict charge distribution and guide structural optimization .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Conflicting NMR signals (e.g., overlapping peaks for methyl and benzamide protons) are addressed by:
- 2D NMR techniques : HSQC and HMBC correlate protons with carbons to resolve ambiguities .
- Deuteration experiments : Exchangeable protons (e.g., NH in amide) disappear in D₂O, confirming assignments .
- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, as seen in related triazole derivatives .
Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
- Cellular cytotoxicity : Test efficacy in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to controls like doxorubicin .
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., PDB: 1M17) to identify key interactions (e.g., H-bonds with -CF₃ and triazole) .
Methodological Considerations Table
| Parameter | Example from Literature | Reference |
|---|---|---|
| Solvent for amidation | DMF with triethylamine at 25°C | |
| Triazole ring closure | Reflux in ethanol (80°C, 12 hrs) | |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization | |
| Bioactivity screening | IC₅₀ determination via kinase inhibition assays (nM range reported for analogs) |
Key Challenges and Solutions
- Low yield in thioether formation : Optimize stoichiometry of thiol intermediates and use inert atmospheres to prevent oxidation .
- By-product formation during triazole synthesis : Employ high-purity reagents and monitor reaction progress via TLC every 30 minutes .
- Poor solubility in biological assays : Use DMSO as a co-solvent (≤0.1% v/v) to maintain compound stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
